molecular formula C13H19NO B12918948 Cyclohexanamine, 2-(4-methoxyphenyl)- CAS No. 22720-25-8

Cyclohexanamine, 2-(4-methoxyphenyl)-

Cat. No.: B12918948
CAS No.: 22720-25-8
M. Wt: 205.30 g/mol
InChI Key: XQASZFGPWAVZEV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclohexanamine is an organic compound with the molecular formula C13H19NO It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)cyclohexanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-methoxyaniline.

    Reductive Amination: Cyclohexanone is reacted with 4-methoxyaniline in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the desired amine product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(4-Methoxyphenyl)cyclohexanamine.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxyphenyl)cyclohexanamine may involve large-scale reductive amination processes. The reaction conditions are optimized to maximize yield and purity, and the use of continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)cyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cyclohexanamine involves its interaction with specific molecular targets. It is known to bind to the NMDA receptor, a type of glutamate receptor in the brain. This binding inhibits the receptor’s activity, leading to various pharmacological effects. Additionally, the compound may interact with other receptors and transporters, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methoxetamine: An analogue of ketamine with similar NMDA receptor antagonistic properties.

    3-Methoxyeticyclidine (3-MeO-PCE): Another analogue with similar pharmacological effects.

    4-Methoxyphencyclidine (4-MeO-PCP): A compound with similar structural features and receptor binding properties.

Uniqueness

2-(4-Methoxyphenyl)cyclohexanamine is unique due to its specific substitution pattern and the presence of the methoxy group, which influences its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

22720-25-8

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)cyclohexan-1-amine

InChI

InChI=1S/C13H19NO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-13H,2-5,14H2,1H3

InChI Key

XQASZFGPWAVZEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCC2N

Origin of Product

United States

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